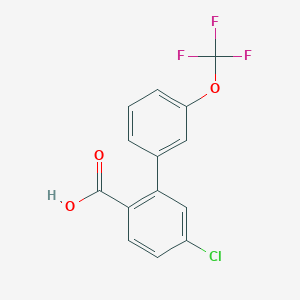
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, also known as 6F-2-TFPBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including synthesis, biochemical and physiological studies, and medical applications.
Scientific Research Applications
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has a wide range of scientific research applications. It can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies, as it can be used as a substrate for various enzymes and as a probe for biochemical and physiological studies. Additionally, it can be used in medical applications, such as in the treatment of cancer, as it has been shown to have anti-tumor effects.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that its anti-tumor effects are due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which can lead to anti-inflammatory and anti-cancer effects. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which can lead to anti-cancer effects. It has also been shown to have anti-oxidant and anti-apoptotic effects, as well as anti-atherosclerotic effects.
Advantages and Limitations for Lab Experiments
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is highly soluble in water and organic solvents, making it easy to use in a variety of experiments. Additionally, it is highly stable, making it suitable for long-term storage. However, it also has some limitations. It is a highly reactive compound, and can react with other compounds in the presence of heat or light. Additionally, it can be toxic if not handled properly.
Future Directions
There are several potential future directions for 6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the development of new treatments for cancer and other diseases. Furthermore, it could be used in the development of new biochemical and physiological studies, as well as in the development of new medical applications. Finally, it could be used in the development of new analytical methods for the detection of various compounds.
Synthesis Methods
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate as a catalyst. This reaction yields the desired product in high yields. Other methods of synthesis include a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzamide, or a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzoic anhydride.
properties
IUPAC Name |
2-fluoro-6-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMPILIYMKWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691794 |
Source


|
| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261798-08-6 |
Source


|
| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














